2,6-dichloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide
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Overview
Description
1-(2,6-DICHLOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes dichlorobenzoyl and trifluoromethylpyrimidinyl groups, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
The synthesis of 1-(2,6-DICHLOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,6-dichlorobenzoyl chloride with 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,6-DICHLOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl moiety, with nucleophiles like amines or thiols, forming substituted products.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to room temperature). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,6-DICHLOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(2,6-DICHLOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of proteases or kinases, which play crucial roles in cell signaling and metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,6-DICHLOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA stands out due to its unique combination of functional groups and properties. Similar compounds include:
- 1-(2,6-Dichlorobenzoyl)-3-(4-methylpyrimidin-2-yl)urea
- 1-(2,6-Dichlorobenzoyl)-3-(4-phenylpyrimidin-2-yl)urea
- 1-(2,6-Dichlorobenzoyl)-3-(4-trifluoromethylpyrimidin-2-yl)urea
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity, biological activity, and applications .
Properties
Molecular Formula |
C19H11Cl2F3N4O2 |
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Molecular Weight |
455.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide |
InChI |
InChI=1S/C19H11Cl2F3N4O2/c20-11-7-4-8-12(21)15(11)16(29)27-18(30)28-17-25-13(10-5-2-1-3-6-10)9-14(26-17)19(22,23)24/h1-9H,(H2,25,26,27,28,29,30) |
InChI Key |
YRMXFGALJQBALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=C(C=CC=C3Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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